molecular formula C9H12Cl2N4O B2633586 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride CAS No. 1443034-43-2

3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride

Cat. No.: B2633586
CAS No.: 1443034-43-2
M. Wt: 263.12
InChI Key: KWXMORFXALFXQB-UHFFFAOYSA-N
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Description

“3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride” is a chemical compound with the CAS Number: 1443034-43-2 . It has a molecular weight of 263.13 . The compound is typically stored at room temperature and comes in the form of a powder .


Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly for tuberculosis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O.2ClH/c10-3-2-8(14)7-6-12-9-11-4-1-5-13(7)9;;/h1,4-6H,2-3,10H2;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 263.13 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of various heterocyclic compounds utilizing derivatives similar to 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride. For instance, novel tricyclic compounds like Pyrdio[2',3':4,5]- and Pyrdio[3',2':4,5]imidazo[1,2-a]pyrimidines have been synthesized using related compounds, offering potential in various chemical applications (Descours & Festal, 1990).

Chemical Reactions and Derivatives

The compound has been used in the synthesis of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, indicating its versatility in creating a range of chemical derivatives. This synthesis involves the reaction of substituted pyrimidin-5-ylpropanoic acids, showcasing the compound's reactivity and utility in organic chemistry (Harutyunyan, 2016).

Potential in Medicinal Chemistry

1‐Substituted 7‐methyl‐2,3‐dihydroimidazo[1,2‐c]pyrimidin‐5‐ones, related to the compound , have shown central nervous system (CNS) activity and anti-inflammatory properties, suggesting potential applications in medicinal chemistry and drug development (Długosz & Machoń, 1986).

Biological and Antimicrobial Activities

Studies have also explored the antimicrobial properties of derivatives of this compound. For example, derivatives of heterocyclic systems synthesized using similar compounds exhibited significant antibacterial and antifungal activities, highlighting the compound's relevance in the development of new antimicrobial agents (Ladani et al., 2009).

Antineoplastic Properties

Furthermore, some derivatives of this compound have been studied for their antineoplastic activity. Research into substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives revealed variable degrees of antineoplastic activity, suggesting potential applications in cancer research (Abdel-Hafez, 2007).

Molecular Scaffold in Medicinal Chemistry

The compound and its derivatives serve as valuable molecular scaffolds in medicinal chemistry. They have been used to synthesize molecules that optimally adapt to the three-dimensional binding sites of biological targets, useful in the search for small molecules in drug discovery (Schmid et al., 2006).

Antitumor and Antioxidant Activities

Recent studies have also indicated the potential of certain derivatives for antitumor and antioxidant activities. For example, some synthesized derivatives of imidazo[1,2-a]pyrimidine demonstrated pronounced antitumor activity and antioxidant properties, further suggesting the compound's potential in pharmacological research (Rehan et al., 2021).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazo[1,2-a]pyridine analogues, which this compound is a part of, have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly for tuberculosis . This suggests potential future directions for the use of this compound in drug development.

Properties

IUPAC Name

3-amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c10-3-2-8(14)7-6-12-9-11-4-1-5-13(7)9;;/h1,4-6H,2-3,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXMORFXALFXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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